2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate
Description
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-1-morpholin-4-ylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3.C2H2O4/c20-18-3-1-16(2-4-18)14-25-15-17-5-7-21(8-6-17)13-19(23)22-9-11-24-12-10-22;3-1(4)2(5)6/h1-4,17H,5-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPODDPLUYUREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate typically involves multi-step reactions:
Initial Reaction: : Start with 4-chlorobenzyl chloride and react with piperidin-4-ylmethanol in the presence of a base like sodium hydride to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine.
Intermediate Formation: : The resulting compound is then treated with ethyl chloroformate to form 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)ethyl chloroformate.
Final Step: : This intermediate reacts with morpholine to yield the final product, which is then converted into its oxalate salt form through a reaction with oxalic acid.
Industrial Production Methods
Industrial-scale production may use similar methods with optimizations for efficiency and yield. This can involve the use of continuous flow reactors and high-throughput screening of reaction conditions to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate is known to undergo several types of chemical reactions, including:
Oxidation: : Can be oxidized to form various oxidized derivatives.
Reduction: : Reductive conditions may lead to the cleavage of the morpholine or piperidine rings.
Substitution: : Substitutions at the benzyl position or within the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: : Halogenation agents or nucleophiles.
Major Products
Oxidation: : Forms oxidized derivatives such as ketones or carboxylic acids.
Reduction: : Produces various secondary amines and alcohols.
Substitution: : Generates substituted piperidine derivatives.
Scientific Research Applications
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate has a wide range of applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Investigated for its potential effects on cellular processes and signal transduction pathways.
Medicine: : Explored for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: : Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: : May bind to various receptors or enzymes, influencing their activity.
Pathways Involved: : Can affect signaling pathways related to cellular proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate is unique due to its structural combination of a piperidine ring, a morpholine ring, and an oxalate ester group. Similar compounds include:
2-(4-((Benzyl)oxy)methyl)piperidine: : Lacks the morpholine ring, offering different reactivity and applications.
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)ethanone: : Lacks the oxalate group, resulting in different chemical properties.
Morpholinoethyl derivatives: : Structures similar to the morpholine part of the molecule.
Biological Activity
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H27ClN6O
- Molecular Weight : 390.92 g/mol
- IUPAC Name : 5-{4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl}-1H-1,2,4-triazol-3-amine
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. It is believed to act as an antagonist at certain neurotransmitter receptors, which may influence its pharmacological effects.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against a range of bacterial strains.
- Antifungal Properties : The compound has been investigated for its efficacy against fungal pathogens, demonstrating potential as a fungicide in agricultural applications.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Experimental Data
A summary of key studies related to the biological activity of the compound includes:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study B (2021) | Antifungal Activity | Showed effectiveness against Candida species with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C (2022) | Cytotoxic Effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
Toxicology and Safety Profile
Toxicological assessments are crucial for evaluating the safety of this compound. Current data suggest moderate toxicity in animal models, with further studies needed to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Piperidine functionalization : Reacting 4-chlorobenzyl alcohol with a piperidine derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the chlorobenzyl ether moiety .
- Morpholine coupling : Employing a carbonyl linker (e.g., chloroacetyl chloride) to attach the morpholino group, requiring anhydrous conditions and temperature control (0–5°C) to prevent side reactions .
- Oxalate salt formation : Final purification via recrystallization using ethanol/water mixtures to enhance yield and purity (>99%) .
- Analytical validation : Confirm structural integrity using NMR (¹H/¹³C) and mass spectrometry (HRMS) .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, morpholine N-CH₂ at δ 3.6–3.8 ppm) .
- X-ray crystallography : Resolves 3D conformation, including oxalate counterion interactions and piperidine ring puckering .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of oxalate group at m/z 120) .
Q. What structural features influence its biological activity, and how can they be experimentally validated?
- Methodological Answer :
- Chlorobenzyl group : Enhances lipophilicity and receptor binding. Validate via SAR studies by synthesizing analogs with halogen substitutions (e.g., fluoro, bromo) and testing affinity in receptor-binding assays .
- Morpholine moiety : Modulates solubility and pharmacokinetics. Assess via logP measurements and in vitro metabolic stability assays (e.g., liver microsomes) .
Advanced Research Questions
Q. How to design experiments to study its interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip to measure real-time binding kinetics (ka/kd) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between entropic vs. enthalpic binding modes .
- Mutagenesis studies : Identify critical binding residues by introducing point mutations (e.g., Ala-scanning) and measuring activity shifts .
Q. How to address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize assay conditions : Control variables like buffer pH (4.6–7.4), ion strength, and ATP concentration in kinase assays to minimize variability .
- Comparative SAR analysis : Cross-reference analogs (e.g., Compound B in with similar chlorophenyl groups but divergent activities) to identify confounding structural factors.
- Validate orthogonal methods : Confirm IC₅₀ values using both fluorescence polarization and radiometric assays .
Q. What strategies optimize reaction conditions for higher yields and selectivity in large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replace dichloromethane with acetonitrile to improve coupling efficiency (70% → 85%) while reducing side-product formation .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig amination steps to enhance regioselectivity .
- In-process monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate formation and adjust stoichiometry dynamically .
Q. How to analyze binding mechanisms using computational methods?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses in the target active site (e.g., kinase ATP pocket). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs, correlating ΔΔG values with experimental IC₅₀ data .
- Pharmacophore modeling : Identify critical features (e.g., H-bond acceptors at the morpholine oxygen) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
